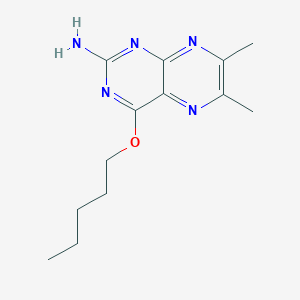
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their fused pyrimidine and pyrazine rings. This compound is characterized by the presence of two methyl groups at positions 6 and 7, a pentyloxy group at position 4, and an amino group at position 2. Pteridines are significant due to their roles in biological systems, including as cofactors in enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride. The reaction conditions include:
Reagents: 7-chloropterin, propargyl alcohol, sodium hydride
Solvent: Anhydrous conditions are preferred
Temperature: Controlled to avoid decomposition
Purification: The product is purified using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.
Reduction: Reduction reactions may target the amino group.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the pentyloxy position .
Aplicaciones Científicas De Investigación
Biology: Pteridines, including this compound, are investigated for their roles in biological systems, particularly in enzymatic reactions and as cofactors.
Medicine: Research into pteridine derivatives explores their potential therapeutic applications, including as antimicrobial agents and in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes. The compound may act as a cofactor, facilitating enzymatic reactions by stabilizing transition states or participating in redox reactions. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
- 2-Amino-6,7-dimethyl-4-hydroxypteridine
- 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine
Comparison: 6,7-Dimethyl-4-(pentyloxy)pteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles .
Propiedades
Número CAS |
916248-94-7 |
|---|---|
Fórmula molecular |
C13H19N5O |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
6,7-dimethyl-4-pentoxypteridin-2-amine |
InChI |
InChI=1S/C13H19N5O/c1-4-5-6-7-19-12-10-11(17-13(14)18-12)16-9(3)8(2)15-10/h4-7H2,1-3H3,(H2,14,16,17,18) |
Clave InChI |
RTWSMDQJIRKGDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC(=NC2=NC(=C(N=C21)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


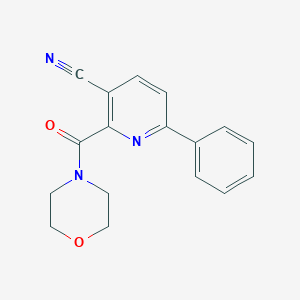
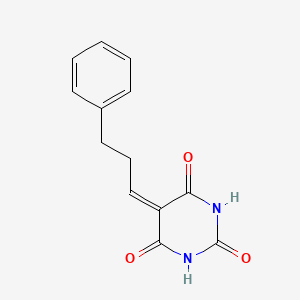
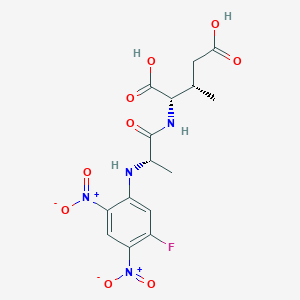
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)
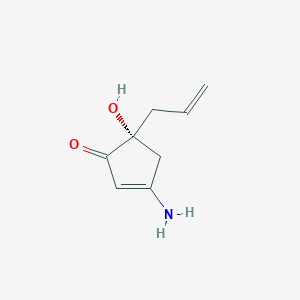

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
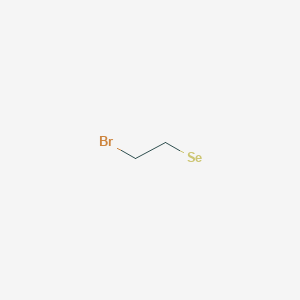
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
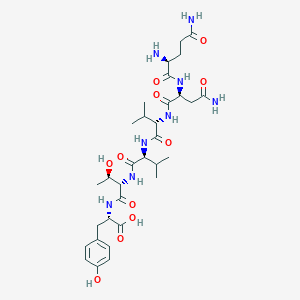
![4-{1-Amino-2-[(thiophene-2-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14190725.png)
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
